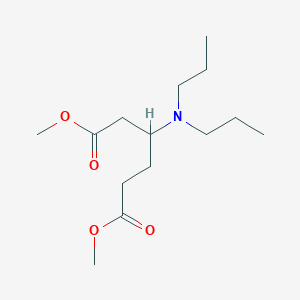
Dimethyl 3-(dipropylamino)hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-(dipropylamino)hexanedioate is a chemical compound with the molecular formula C14H27NO4 It is known for its unique structure, which includes a hexanedioate backbone with dipropylamino and dimethyl ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-(dipropylamino)hexanedioate typically involves the esterification of 3-(dipropylamino)hexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Dimethyl 3-(dipropylamino)hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the dipropylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
科学的研究の応用
Dimethyl 3-(dipropylamino)hexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl 3-(dipropylamino)hexanedioate involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Dimethyl adipate: A similar compound with a hexanedioate backbone but without the dipropylamino group.
Diethyl adipate: Another ester of hexanedioic acid with ethyl groups instead of methyl groups.
Dipropyl adipate: Similar to dimethyl 3-(dipropylamino)hexanedioate but with propyl ester groups instead of methyl.
Uniqueness
This compound is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
834918-90-0 |
|---|---|
分子式 |
C14H27NO4 |
分子量 |
273.37 g/mol |
IUPAC名 |
dimethyl 3-(dipropylamino)hexanedioate |
InChI |
InChI=1S/C14H27NO4/c1-5-9-15(10-6-2)12(11-14(17)19-4)7-8-13(16)18-3/h12H,5-11H2,1-4H3 |
InChIキー |
WCIWNRQYJIQNLJ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(CCC(=O)OC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
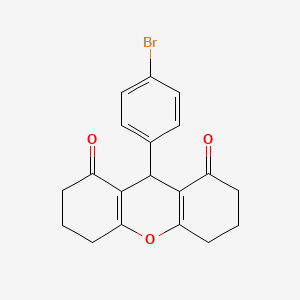

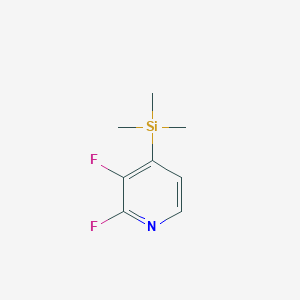
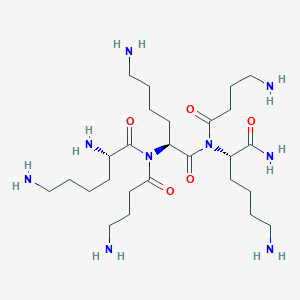
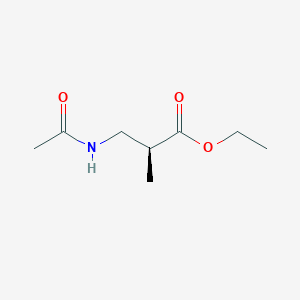
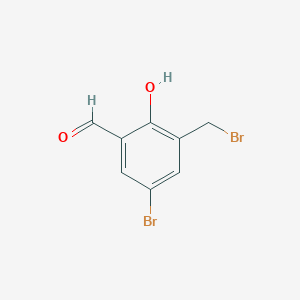
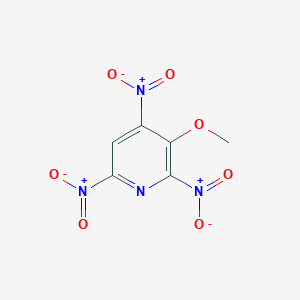

![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
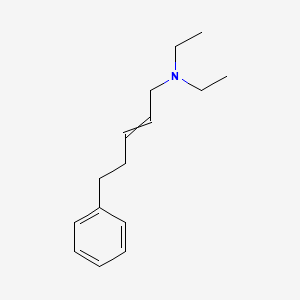
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
